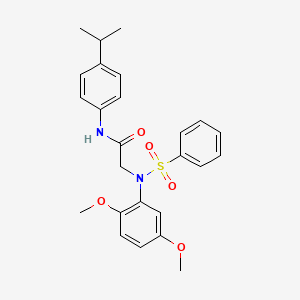
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PPMP, is a small molecule inhibitor that has been widely used in scientific research. PPMP is a potent inhibitor of glycosphingolipid biosynthesis, which is a crucial pathway for the synthesis of complex sphingolipids.
Mecanismo De Acción
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide inhibits the enzyme glucosylceramide synthase (GCS), which is the first enzyme in the glycosphingolipid biosynthesis pathway. By inhibiting GCS, this compound blocks the synthesis of complex sphingolipids, which are important components of cell membranes. This leads to alterations in membrane structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of GCS by this compound leads to a decrease in the levels of complex sphingolipids, such as gangliosides and globosides. This can lead to alterations in cell membrane structure and function, which can affect cellular processes such as cell adhesion, signal transduction, and cell differentiation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be due to alterations in membrane structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of GCS, which allows for the selective inhibition of glycosphingolipid biosynthesis. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It is not a reversible inhibitor, which means that any effects on cellular processes may be irreversible. Additionally, the effects of this compound on cellular processes may be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. One area of interest is the role of glycosphingolipids in infectious diseases. This compound has been shown to inhibit the replication of several viruses, including influenza virus and human immunodeficiency virus (HIV). Further research is needed to understand the mechanism of action of this compound in these infections and to determine whether it has potential as a therapeutic agent. Another area of interest is the role of glycosphingolipids in neurodegenerative diseases. This compound has been shown to reduce the accumulation of amyloid-beta in the brains of mice with Alzheimer's disease. Further research is needed to determine whether this compound has potential as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide can be synthesized by the reaction of 4-phenoxyphenylacetic acid with 3-pyridinemethanol to form an ester, which is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The reaction is carried out in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Aplicaciones Científicas De Investigación
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been widely used in scientific research to study the role of glycosphingolipids in various biological processes. Glycosphingolipids are important components of cell membranes and have been implicated in a variety of cellular functions, including cell adhesion, signal transduction, and cell differentiation. This compound has been used to investigate the role of glycosphingolipids in cancer, neurodegenerative diseases, and infectious diseases.
Propiedades
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-13-18(23(28)25-15-17-5-4-12-24-14-17)16-26(22)19-8-10-21(11-9-19)29-20-6-2-1-3-7-20/h1-12,14,18H,13,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGEMJJLOFOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(2-fluorobenzyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6107588.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6107626.png)

![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6107653.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)
![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)